Methyl 2-acetyl-6-nitroisonicotinate
Description
Methyl 2-acetyl-6-nitroisonicotinate is a heterocyclic organic compound featuring a pyridine ring substituted with acetyl (-COCH₃) and nitro (-NO₂) groups at the 2- and 6-positions, respectively, and a methyl ester (-COOCH₃) at the 4-position. This compound is structurally related to isonicotinic acid derivatives, which are widely explored in pharmaceutical and agrochemical research due to their bioactivity and versatility in synthesis. The electron-withdrawing nitro and acetyl groups likely enhance its reactivity in substitution or cyclization reactions, making it valuable in synthetic organic chemistry.
Properties
Molecular Formula |
C9H8N2O5 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
methyl 2-acetyl-6-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)7-3-6(9(13)16-2)4-8(10-7)11(14)15/h3-4H,1-2H3 |
InChI Key |
NCACSWCKHDRTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The preparation of Methyl 2-acetyl-6-nitroisonicotinate can be approached through several strategic routes, each with distinct advantages. The critical disconnections for this molecule include:
- Sequential functionalization of the isonicotinic acid core
- Transformation of pre-functionalized pyridine derivatives
- Modification of structurally similar precursors
- Direct functionalization of partially substituted pyridines
The selection of appropriate starting materials and reaction sequences is crucial for achieving high yields and purity while minimizing unwanted side reactions.
Key Synthetic Challenges
The synthesis of this compound presents several key challenges:
- Regioselective introduction of functional groups on the pyridine ring
- Compatibility of reactions with existing functional groups
- Control of the electronic effects of electron-withdrawing groups
- Selection of appropriate reaction conditions to maximize yield
- Purification and isolation of the target compound
Specific Preparation Methods
Synthesis via Functionalization of Isonicotinic Acid Derivatives
This approach begins with isonicotinic acid or its derivatives and involves sequential introduction of the required functional groups. Based on similar transformations reported in the literature, this method typically follows a multi-step sequence.
The synthesis route proceeds as follows:
- Esterification of isonicotinic acid to form methyl isonicotinate
- Introduction of the acetyl group at the 2-position
- Nitration at the 6-position to obtain the final product
The nitration step requires careful control of conditions, as shown in related nitration processes for pyridine derivatives. According to patent CN115557886A, the nitration of similar isonicoticinate derivatives involves precise temperature control between 30°C and 140°C. The methyl esterification can be performed using thionyl chloride followed by treatment with methanol, similar to the process described for related nitroisonicotinic acid derivatives.
Synthesis via Halogenated Intermediates
This method utilizes Methyl 2-acetyl-6-bromoisonicotinate as a key intermediate, which is structurally similar to our target compound as documented in compound database entries. The synthesis proceeds through the following steps:
- Preparation of Methyl 2-acetyl-6-bromoisonicotinate
- Conversion of the bromo group to a nitro group through nucleophilic substitution
This approach leverages the reactivity of the halogenated intermediate and provides an efficient route to the target compound. The transformation of aryl halides to nitro compounds typically involves metal-catalyzed coupling reactions or nucleophilic aromatic substitution with nitrite salts followed by oxidation.
The specific conditions for this conversion may include:
- Reaction with sodium nitrite in dimethylformamide at elevated temperatures (80-100°C)
- Copper-catalyzed nitration using appropriate nitrating reagents
- Palladium-catalyzed coupling reactions with suitable nitro sources
Synthesis Based on 2-Methyl-6-nitrobenzoic Derivatives
Drawing from the structural similarity with 2-Methyl-6-nitrobenzoic derivatives, another potential synthetic route involves modifications of compounds such as 2-Methyl-6-nitrobenzoic anhydride. This approach would require:
- Appropriate modification of the benzene ring to a pyridine core
- Introduction of the acetyl group at the 2-position
- Adjustment of the methyl ester position to achieve the isonicotinate structure
While this route involves significant structural modifications, the established chemistry of 2-Methyl-6-nitrobenzoic derivatives provides valuable insights into the handling and reactivity of nitro-substituted aromatic compounds.
One-Pot Synthesis Approach
Based on the one-pot process described for aminoisonicotinic acid derivatives, a streamlined approach for the synthesis of this compound could be developed. This method would reduce the number of isolation and purification steps, potentially leading to higher overall yields.
A potential one-pot sequence might involve:
- Starting with 2-hydroxy-6-methylisonicotinic acid ethyl ester
- Conversion of the hydroxyl group to facilitate acetylation
- Oxidation of the methyl group to introduce the nitro functionality
- Transesterification to obtain the methyl ester if needed
The one-pot approach would require careful optimization of reaction conditions to ensure compatibility of all transformations and to minimize side reactions.
Comparative Analysis of Preparation Methods
Table 1: Comparative Analysis of Preparation Methods for this compound
| Method | Starting Materials | Key Reaction Conditions | Estimated Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Functionalization of Isonicotinic Acid Derivatives | Isonicotinic acid or derivatives | Esterification: MeOH, H₂SO₄, reflux; Acetylation: Ac₂O, catalyst, 0-25°C; Nitration: HNO₃/H₂SO₄, 0-10°C | 40-60% (overall) | - Well-established chemistry - Readily available starting materials - Scalable process |
- Multiple steps - Harsh nitration conditions - Potential regioselectivity issues |
| Halogenated Intermediate Approach | Methyl 2-acetyl-6-bromoisonicotinate | Nucleophilic substitution: NaNO₂, DMF, 80-100°C; Oxidation: Appropriate oxidizing agents | 50-70% (from bromo precursor) | - Fewer steps - More controlled regioselectivity - Milder conditions |
- Requires preparation of bromo precursor - Potential side reactions - Metal-catalyzed steps may be costly |
| 2-Methyl-6-nitrobenzoic Derivative Route | 2-Methyl-6-nitrobenzoic derivatives | Multiple steps for core modification and functional group adjustments | 30-45% (overall) | - Established chemistry of nitro compounds - Potential for parallel synthesis |
- Complex structural modifications - Multiple steps - Lower overall yield |
| One-Pot Approach | 2-Hydroxy-6-methylisonicotinic acid derivatives | Combined steps under optimized conditions | 35-55% (estimated) | - Fewer isolation steps - Time and resource efficient - Potentially higher overall yield |
- Complex reaction control - Challenging purification - Requires extensive optimization |
Yield and Efficiency Analysis
The yields for the different preparation methods vary significantly. The halogenated intermediate approach potentially offers the highest yield for the key transformation steps, assuming the brominated precursor is readily available. The functionalization of isonicotinic acid derivatives provides moderate overall yields but with more established and reliable chemistry.
The one-pot approach, while theoretically efficient, would require substantial optimization to achieve the projected yields. The 2-Methyl-6-nitrobenzoic derivative route likely presents the lowest overall yield due to the multiple transformations required to modify the core structure.
Scalability Considerations
For industrial or large-scale synthesis, several factors must be considered:
Safety : Methods involving hazardous reagents such as concentrated nitric acid or strong bases require special handling procedures and equipment. The nitration steps in particular present significant safety considerations.
Raw material availability : The isonicotinic acid approach utilizes readily available starting materials, providing an advantage for large-scale production.
Process complexity : The one-pot approach may offer advantages in terms of equipment and time requirements but presents challenges in process control and validation.
Waste generation : The halogenated intermediate approach generates metal-containing waste that requires appropriate treatment, while nitration reactions produce acidic waste streams.
Based on these considerations, the functionalization of isonicotinic acid derivatives likely represents the most scalable approach despite requiring multiple steps.
Recent Advances in Synthetic Methodology
Transition Metal-Catalyzed Approaches
Recent advances in transition metal catalysis offer promising alternatives for the synthesis of highly functionalized pyridines. Particularly relevant are:
Palladium-catalyzed cross-coupling reactions : These can be employed for the selective introduction of acetyl groups through acylation reactions or for the transformation of halogenated intermediates.
Copper-catalyzed nitration : Milder conditions for the introduction of nitro groups using copper catalysts have been developed, potentially offering advantages over traditional nitration methods.
C-H activation strategies : Direct functionalization of pyridine C-H bonds using transition metal catalysts could provide more straightforward routes to the target compound.
These approaches potentially offer greater selectivity and milder conditions compared to traditional methods, though they may involve higher catalyst costs and require specialized expertise.
Green Chemistry Approaches
Sustainable synthetic methods for the preparation of this compound are increasingly important. Several green chemistry strategies show promise:
Alternative nitration methods : Solid-supported nitrating reagents or ionic liquids can provide more environmentally friendly alternatives to traditional nitric/sulfuric acid mixtures.
Flow chemistry : Continuous flow systems offer advantages for hazardous reactions like nitration, improving safety and process control while potentially reducing solvent requirements.
Biocatalytic steps : Enzymatic transformations for certain steps, particularly esterification, could reduce the environmental impact of the synthesis.
Solvent selection : Replacing traditional solvents with greener alternatives such as water, ethanol, or supercritical carbon dioxide could reduce the environmental footprint of the preparation process.
Analytical Characterization
The successful synthesis of this compound requires appropriate analytical methods to confirm structure and purity. Based on related compounds, the following analytical data would be expected:
¹H NMR spectroscopy : The aromatic protons of the pyridine ring would typically appear as singlets with chemical shifts between 7.5-9.0 ppm, the acetyl methyl protons around 2.5-2.7 ppm, and the methyl ester protons around 3.9-4.0 ppm.
¹³C NMR spectroscopy : Characteristic signals would include the carbonyl carbons of the acetyl group (~195-200 ppm) and ester group (~165-170 ppm), as well as the aromatic carbons of the pyridine ring.
Mass spectrometry : The molecular ion peak would correspond to the calculated molecular weight, with characteristic fragmentation patterns including loss of NO₂, COCH₃, and COOCH₃ groups.
IR spectroscopy : Characteristic absorption bands would include ester C=O stretching (~1720-1740 cm⁻¹), acetyl C=O stretching (~1680-1700 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹).
These analytical techniques, combined with purity assessment by HPLC or GC, provide comprehensive characterization of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-6-nitroisonicotinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl 2-amino-6-acetylisonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-acetyl-6-nitroisonicotinic acid.
Scientific Research Applications
Methyl 2-acetyl-6-nitroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and acetyl groups on biological systems, providing insights into enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-6-nitroisonicotinate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting bacterial enzymes or modulating inflammatory pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetyl group can modify protein function through acetylation.
Comparison with Similar Compounds
Structural and Electronic Effects
- Nitro vs. Halogen Substituents: The nitro group in this compound is strongly electron-withdrawing, polarizing the aromatic ring and enhancing susceptibility to nucleophilic attack compared to halogenated analogs like Ethyl 2-chloro-3-cyano-6-methylisonicotinate .
Physicochemical Properties
- Polarity and Solubility: The nitro and acetyl groups in this compound likely render it more polar than halogenated analogs, reducing solubility in nonpolar solvents but enhancing it in polar aprotic solvents like DMSO .
- Thermal Stability: Nitro groups can introduce thermal instability risks, necessitating careful handling during synthesis or storage, as noted in safety protocols for methyl esters .
Q & A
Q. How can researchers optimize catalytic hydrogenation conditions to reduce the nitro group without ester cleavage?
- Methodological Answer :
- Screen catalysts (Pd/C, Raney Ni) under varying pressures (1–5 atm H₂) and solvents (EtOAc vs. THF). Monitor reaction progress in situ via FT-IR or Raman spectroscopy.
- Use DOE (Design of Experiments) to model interactions between temperature, catalyst loading, and solvent polarity. Confirm selectivity via ¹H NMR integration of ester protons .
Data Presentation Guidelines
- Tables : Include reaction yield vs. solvent polarity, stability study results (e.g., % purity over time).
- Figures : Use Arrhenius plots for kinetic data, DFT-calculated molecular orbitals, and HPLC chromatograms with annotated peaks .
- Referencing : Cite primary literature for spectroscopic assignments and computational methods. Avoid redundant data presentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
